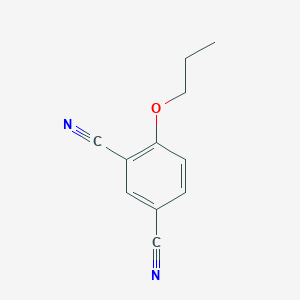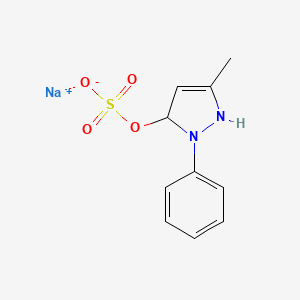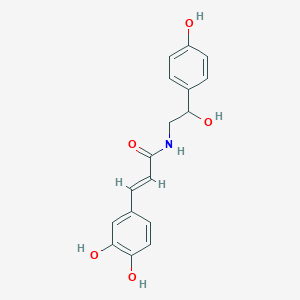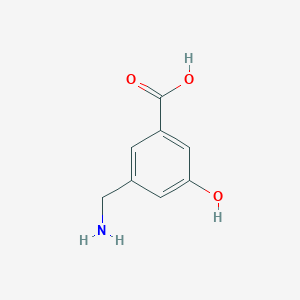
Cytaramin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cytaramin is synthesized through a multi-step process that involves the conversion of cytosine to cytidine, followed by the introduction of an arabinose sugar moiety. The key steps include:
Conversion of Cytosine to Cytidine: Cytosine is reacted with ribose to form cytidine.
Introduction of Arabinose: The ribose moiety in cytidine is replaced with arabinose through a series of chemical reactions involving protection and deprotection steps.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using optimized synthetic routes that ensure high yield and purity. The process involves:
Fermentation: Microbial fermentation is used to produce the precursor molecules.
Chemical Synthesis: The precursor molecules are chemically modified to produce this compound.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cytaramin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its inactive forms.
Substitution: Substitution reactions can modify the arabinose moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents are used.
Substitution: Various nucleophiles are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Metabolites: Various oxidized forms of this compound.
Reduced Forms: Inactive forms of this compound.
Substituted Derivatives: Modified forms of this compound with different pharmacological properties.
Aplicaciones Científicas De Investigación
Cytaramin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with DNA.
Medicine: Widely used in chemotherapy regimens for leukemia and lymphoma.
Industry: Utilized in the production of antiviral and immunosuppressant drugs.
Mecanismo De Acción
Cytaramin exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA synthesis. Once inside the cell, this compound is phosphorylated to its active triphosphate form, which is then incorporated into DNA. This incorporation disrupts DNA synthesis and repair, leading to cell death . The primary molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
Cytaramin is often compared with other nucleoside analogs, such as:
Gemcitabine: Another nucleoside analog used in chemotherapy.
Decitabine: Used in the treatment of myelodysplastic syndromes.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
This compound is unique due to its specific action on DNA polymerase and its effectiveness in treating various forms of leukemia .
Propiedades
IUPAC Name |
4-amino-1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRKKQKJNKYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one](/img/structure/B12095725.png)

![[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12095731.png)


![Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B12095744.png)



![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12095763.png)

